2-(5-Ethylfuran-2-yl)azetidine
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Overview
Description
2-(5-Ethylfuran-2-yl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(5-Ethylfuran-2-yl)azetidine, can be achieved through several methods. . This reaction proceeds under photochemical conditions and is highly regio- and stereoselective.
Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which allows for the preparation of bis-functionalized azetidines .
Industrial Production Methods
Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and direct alkylation methods mentioned above can be adapted for industrial-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylfuran-2-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
2-(5-Ethylfuran-2-yl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacokinetic properties and metabolic stability.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Ethylfuran-2-yl)azetidine involves its interaction with molecular targets through its azetidine and furan rings. The ring strain in azetidines facilitates bond cleavage and functionalization, making it a versatile compound in various chemical reactions . The furan ring can participate in π-π interactions and hydrogen bonding, contributing to its bioactivity and stability .
Properties
CAS No. |
777887-59-9 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-ethylfuran-2-yl)azetidine |
InChI |
InChI=1S/C9H13NO/c1-2-7-3-4-9(11-7)8-5-6-10-8/h3-4,8,10H,2,5-6H2,1H3 |
InChI Key |
JITFGGRSVGJLCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C2CCN2 |
Origin of Product |
United States |
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